

A Technical Guide to the History and Synthesis of Nitric Acid

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This in-depth technical guide explores the historical evolution of **nitric acid**'s discovery and the progression of its synthesis from early alchemical practices to modern industrial-scale production. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a comprehensive resource for professionals in the scientific community.

Early Discovery and Alchemical Origins

The history of **nitric acid**, or aqua fortis ("strong water") as it was known to alchemists, is rooted in the early days of chemistry. While the exact first isolation is debated, the earliest documented descriptions are attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber).^{[1][2]} His work laid the foundation for the synthesis of this crucial mineral acid.

Jabir ibn Hayyan's method involved the dry distillation of a mixture of salts. While his original texts are complex and often allegorical, the general understanding of his process is the heating of vitriol (sulfate salts) and saltpeter (potassium nitrate).

A significant advancement in the synthesis of **nitric acid** came in the 17th century from the German-Dutch chemist Johann Rudolf Glauber. In 1648, he developed a method to produce **nitric acid** by reacting sulfuric acid with potassium nitrate.^[1] This method, often referred to as Glauber's process, represented a more direct and reproducible synthesis.

Experimental Protocols: Historical Synthesis

Methods

Jabir ibn Hayyan's Method (c. 8th Century)

Objective: To produce aqua fortis (**nitric acid**) through the distillation of salts.

Materials:

- Saltpeter (Potassium Nitrate, KNO_3)
- Copper Sulfate (Blue Vitriol, $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) or Iron(II) Sulfate (Green Vitriol, $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Alum (Potassium Aluminum Sulfate, $\text{KAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$)
- Alembic or retort for distillation
- Heating source (charcoal fire)
- Receiving vessel

Methodology:

- A mixture of saltpeter, vitriol, and alum was prepared. The exact ratios used by Jabir ibn Hayyan are not definitively known and were likely variable.
- The mixture was placed in the body of an alembic or retort.
- The apparatus was sealed to prevent the escape of vapors.
- The mixture was heated strongly over a fire.
- The vapors produced were condensed in the head of the alembic or the neck of the retort and collected in a receiving vessel.
- The resulting liquid was a dilute and often impure form of **nitric acid**, contaminated with other volatile compounds.

Note: The alchemical texts describing these procedures are often symbolic and lack the precise measurements and conditions expected in modern scientific protocols. The product would have been a mixture of **nitric acid** and other volatile acids, with the concentration and purity being highly dependent on the specific materials and conditions used.

Glauber's Synthesis (1648)

Objective: To synthesize **nitric acid** by the reaction of sulfuric acid and potassium nitrate.

Materials:

- Potassium Nitrate (Saltpeter, KNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Glass retort
- Receiving flask, cooled
- Heating source (sand bath or oil bath)

Methodology:

- Potassium nitrate is placed in a glass retort.
- Concentrated sulfuric acid is carefully added to the potassium nitrate. An equimolar ratio is the theoretical ideal.
- The retort is gently heated using a sand or oil bath. The reaction proceeds according to the following equation: $\text{KNO}_3(\text{s}) + \text{H}_2\text{SO}_4(\text{l}) \rightarrow \text{KHSO}_4(\text{s}) + \text{HNO}_3(\text{g})$
- The **nitric acid** vaporizes and is distilled over into a cooled receiving flask.
- The condensed liquid is concentrated **nitric acid**. The color of the acid is often yellow to reddish-brown due to the presence of dissolved nitrogen dioxide (NO_2), which forms from the thermal decomposition of some of the **nitric acid**.

Industrial Synthesis of Nitric Acid

The industrial revolution and the increasing demand for nitrogen-based compounds for fertilizers and explosives spurred the development of large-scale **nitric acid** production methods.

The Birkeland-Eyde Process (1903)

Developed by Norwegian industrialist and scientist Kristian Birkeland and his business partner Sam Eyde, this process, also known as the arc process, was the first successful industrial method for nitrogen fixation.^[3] It utilized the vast hydroelectric power resources in Norway to produce **nitric acid** from atmospheric nitrogen.

Process Description:

- **Nitrogen Fixation:** Air is passed through a powerful electric arc. The high temperature of the arc (over 3000 °C) causes atmospheric nitrogen (N_2) and oxygen (O_2) to react and form nitric oxide (NO).
- **Oxidation:** The hot nitric oxide is then cooled, and it reacts with the remaining oxygen in the air to form nitrogen dioxide (NO_2).
- **Absorption:** The nitrogen dioxide is then passed through absorption towers where it reacts with water to form **nitric acid** (HNO_3) and nitrous acid (HNO_2). The nitrous acid is then further oxidized to **nitric acid**.

The Birkeland-Eyde process was highly energy-intensive, consuming approximately 15 MWh per ton of **nitric acid** produced.^[1]

The Ostwald Process (1902)

Developed by the German chemist Wilhelm Ostwald, this process revolutionized **nitric acid** production due to its higher efficiency compared to the Birkeland-Eyde process.^[2] It remains the primary method for industrial **nitric acid** synthesis today. The process is typically integrated with the Haber-Bosch process, which provides the necessary ammonia feedstock.

Process Description: The Ostwald process consists of three main stages:

- **Catalytic Oxidation of Ammonia:** A mixture of ammonia (NH_3) and air is passed over a platinum-rhodium catalyst gauze at high temperatures (around 850-900 °C) and pressures

(4-10 atm). The ammonia is oxidized to form nitric oxide (NO) and water.

- Oxidation of Nitric Oxide: The hot nitric oxide gas is cooled and then mixed with more air. It is further oxidized to nitrogen dioxide (NO₂).
- Absorption of Nitrogen Dioxide: The nitrogen dioxide is then fed into an absorption tower where it reacts with water to produce **nitric acid**. The nitric oxide produced in this step is recycled back to the previous stage to be re-oxidized.

The initial product is a dilute **nitric acid** solution (around 60-68% by mass), which can be further concentrated by distillation.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the industrial synthesis of **nitric acid**.

Table 1: Birkeland-Eyde Process - Operating Conditions and Yields

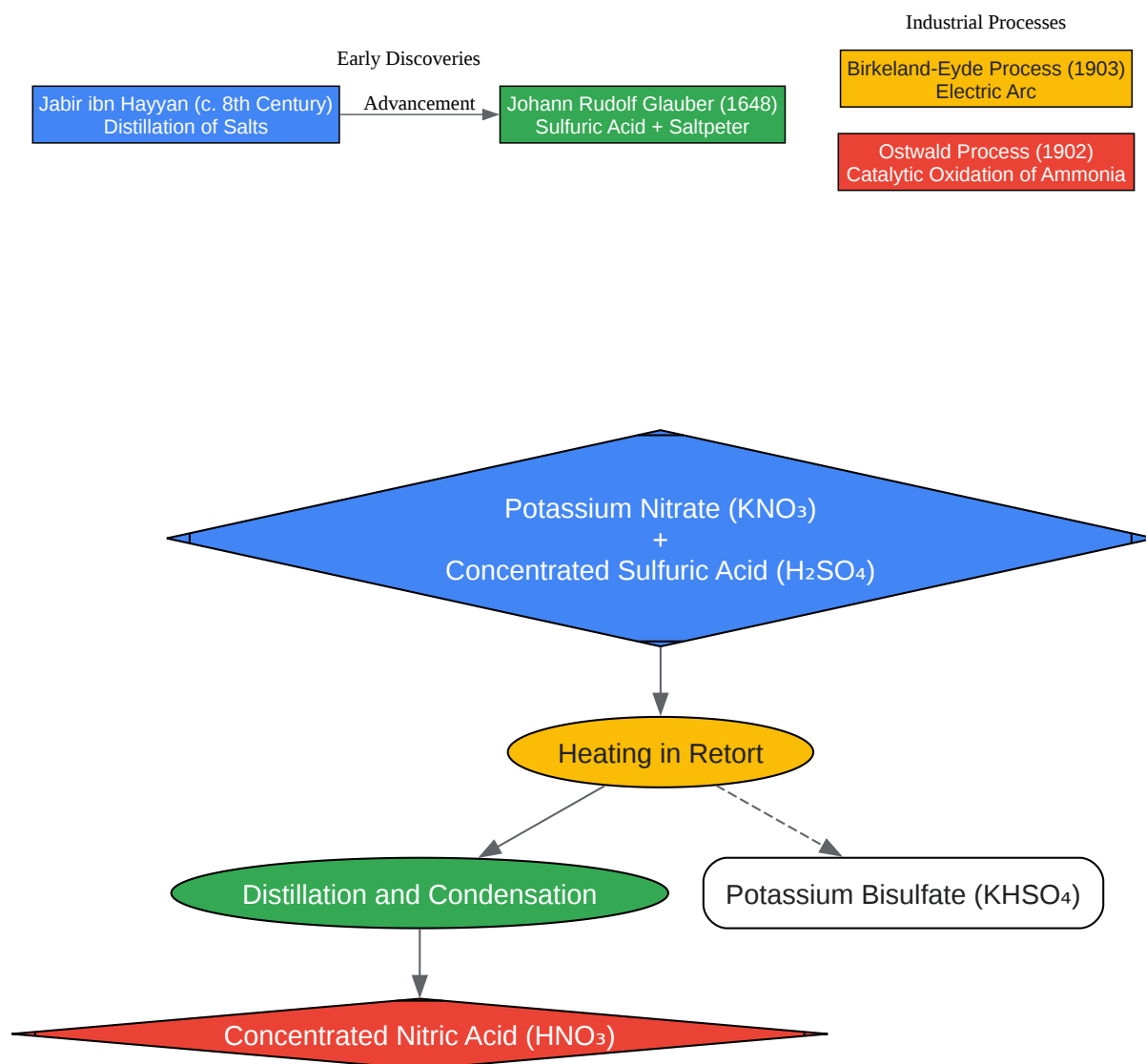
Parameter	Value
Reaction Temperature	> 3000 °C
Reactants	Atmospheric Nitrogen (N ₂), Atmospheric Oxygen (O ₂)
Primary Product	Nitric Oxide (NO)
Final Product	Nitric Acid (HNO ₃)
Typical HNO ₃ Concentration	40-50%
Energy Consumption	~15 MWh per ton of HNO ₃

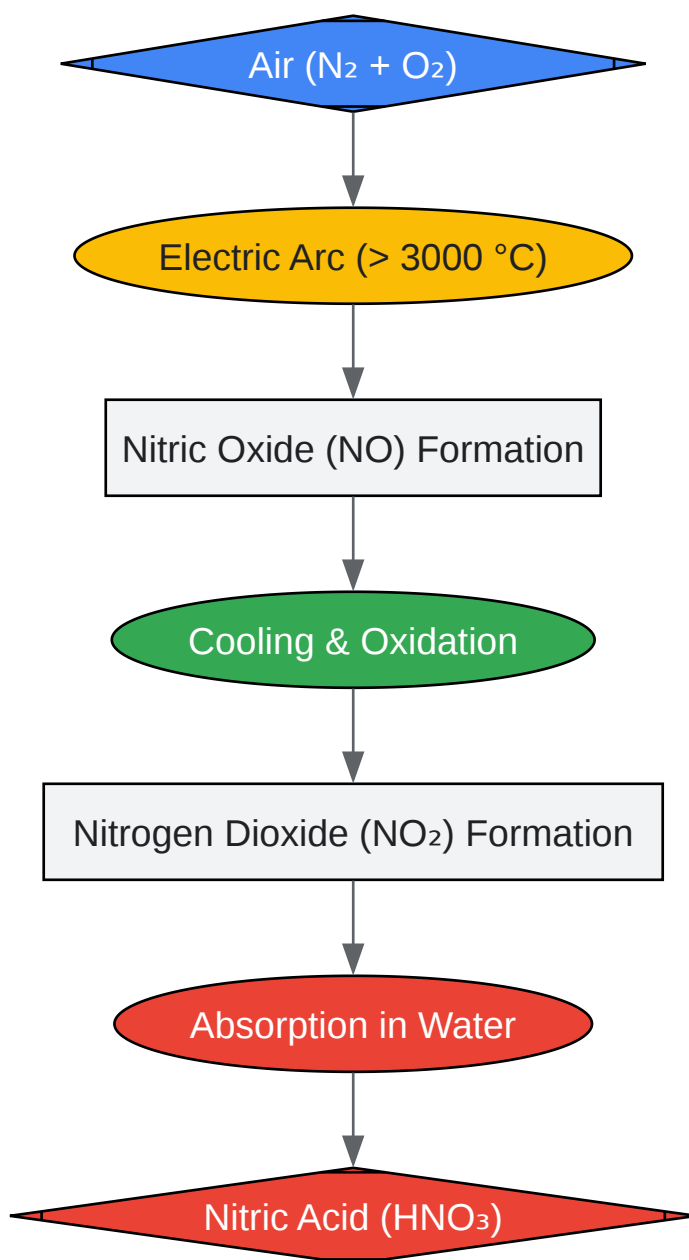
Table 2: Ostwald Process - Operating Conditions and Yields

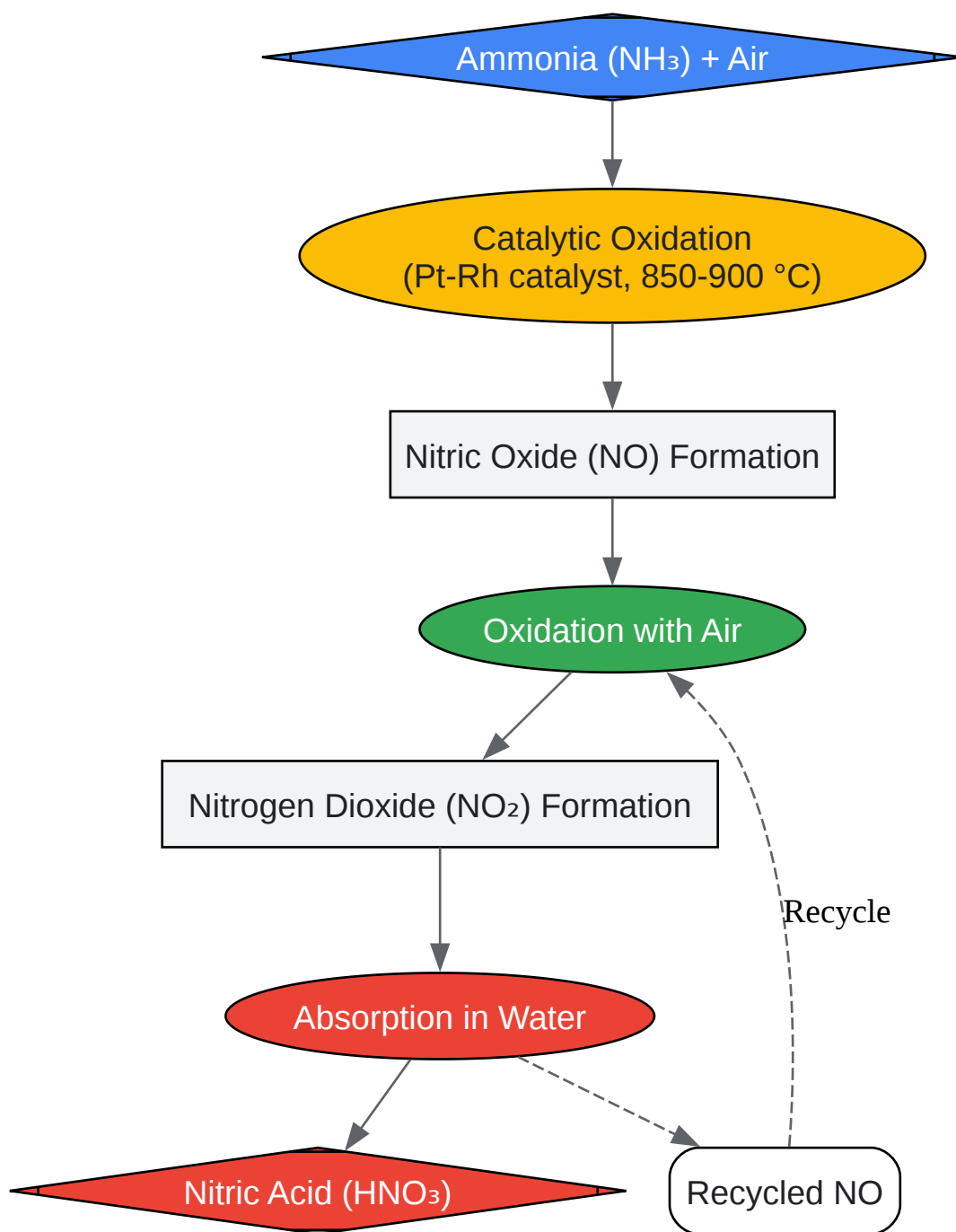
Stage	Parameter	Value
1. Ammonia Oxidation	Catalyst	90% Platinum, 10% Rhodium
Temperature	850 - 900 °C	
Pressure	4 - 10 atm	
Conversion Efficiency	> 95%	
2. Nitric Oxide Oxidation	Temperature	Cooled to ~50 °C
3. Absorption	Final HNO ₃ Concentration	60 - 68%

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and industrial **nitric acid** synthesis processes.







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References

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